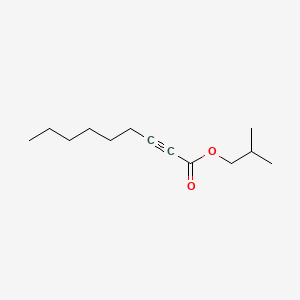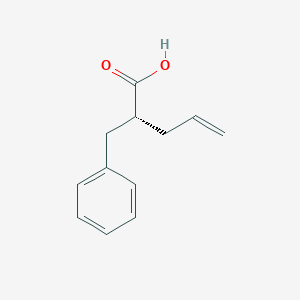
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium is a complex organic compound that combines an epoxide, a medium-chain fatty acid, and a titanium complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring is formed through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). This reaction is carried out under mild conditions to avoid side reactions.
Attachment of the Fatty Acid Chain: The medium-chain fatty acid is then attached to the epoxide ring through a nucleophilic substitution reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the fatty acid and facilitate the nucleophilic attack.
Complexation with Titanium: The final step involves the complexation of the resulting compound with titanium. This is typically achieved by reacting the compound with a titanium alkoxide, such as titanium isopropoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and chromatography would be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The epoxide ring can also undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring
Alcohols: Formed from the reduction of the compound
Substituted Epoxides: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry
In chemistry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs.
Industry
In industry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the fatty acid chain can interact with lipid membranes, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid: A medium-chain fatty acid with an epoxide ring.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of carnitine: An ester derivative of the compound.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of coenzyme A: Another ester derivative with coenzyme A.
Uniqueness
What sets 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid apart from similar compounds is its ability to form stable complexes with titanium
Propriétés
Numéro CAS |
68784-86-1 |
|---|---|
Formule moléculaire |
C57H98O10Ti |
Poids moléculaire |
991.2 g/mol |
Nom IUPAC |
8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H30O3.C3H8O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);3-4H,1-2H3; |
Clé InChI |
YOWPZCVTOKSOBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)


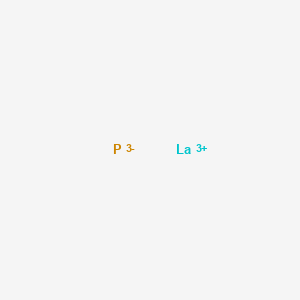



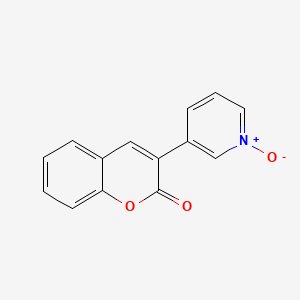
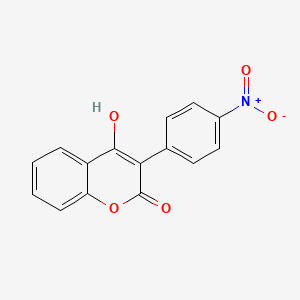
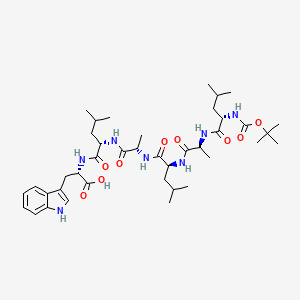

![[3-(4-Dodecylphenoxy)-2-hydroxypropyl]trimethylammonium chloride](/img/structure/B13785075.png)
